Testosterone-16,16,17-D3 3-Phénylpropionate

Vue d'ensemble

Description

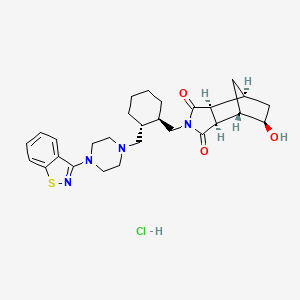

Testosterone-16,16,17-D3 3-Phenyl-propionate, also known as Androst-4-en-3-one-16,16,17-d3, 17-hydroxy-, (17β)-, (17β)-17-Hydroxyandrost-4-en-3-one-16,16,17-d3 , is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester . It is a stable-labeled internal standard for testosterone testing or isotope dilution methods by GC/MS or LC/MS for sports testing, urine drug testing, or diagnostic testing .

Molecular Structure Analysis

The molecular formula of Testosterone-16,16,17-D3 3-Phenyl-propionate is C28H33D3O3 . Its molecular weight is 423.60 g/mol .Physical and Chemical Properties Analysis

Testosterone-16,16,17-D3 3-Phenyl-propionate has a molecular weight of 423.6 g/mol . It is a liquid form and is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .Applications De Recherche Scientifique

Matériau de référence en chimie analytique

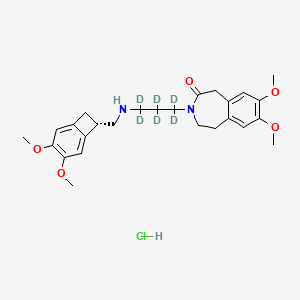

Testosterone-16,16,17-D3 3-Phénylpropionate peut être utilisé comme matériau de référence en chimie analytique {svg_1}. Il est souvent utilisé dans les techniques de chromatographie en phase gazeuse (GC) et de chromatographie liquide (LC) {svg_2}. Ce composé peut servir d'étalon interne stable marqué pour les tests de testostérone ou les méthodes de dilution isotopique {svg_3}.

Analyse structurale

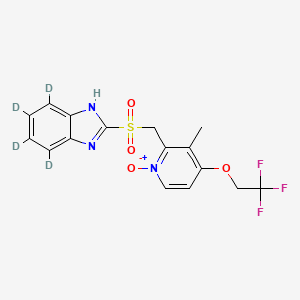

Les structures cristallines de formes estérifiées courtes de la testostérone, y compris les esters propionate, phénylpropionate et isocaproate, ont été déterminées par diffraction des rayons X sur monocristal {svg_4}. Cette analyse structurale peut fournir des informations précieuses sur les propriétés et les comportements de ces composés {svg_5}.

Recherche pharmaceutique

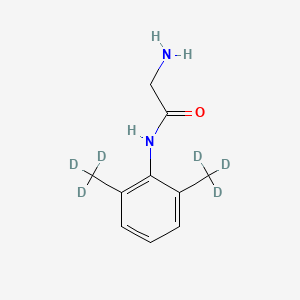

D'un point de vue pharmaceutique, la solubilité des esters de testostérone a été évaluée et corrélée à la longueur de l'ester {svg_6}. Ces informations peuvent être utiles dans la formulation de produits pharmaceutiques {svg_7}.

Produit dopant

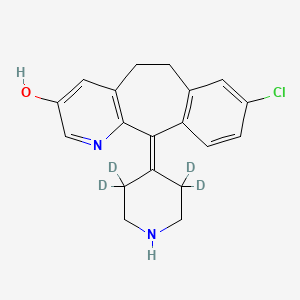

La testostérone et ses dérivés sont connus pour être utilisés comme produits dopants {svg_8}. Ils favorisent le développement musculaire et la force, ce qui peut être bénéfique dans les contextes sportifs et de remise en forme {svg_9}.

Applications thérapeutiques

La testostérone et les stéroïdes apparentés ont un potentiel thérapeutique dans un éventail de conditions telles que les syndromes de fonte musculaire, les brûlures graves, les blessures musculaires et osseuses, l'anémie et l'angio-œdème héréditaire {svg_10}. Ils sont également utilisés pour soulager les symptômes de faible testostérone chez les hommes (hypogonadisme masculin) et le cancer du sein chez les femmes, ainsi que pour l'hormonothérapie chez les hommes transgenres {svg_11}.

Mécanisme D'action

Target of Action

Testosterone-16,16,17-D3 3-Phenyl-propionate, a synthetic androstane steroid derivative of testosterone, primarily targets the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

The effects of Testosterone-16,16,17-D3 3-Phenyl-propionate in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors . It is a slow-release anabolic steroid no longer used commonly for the treatment of androgen deficiency or promotion of anabolic effects on muscles .

Biochemical Pathways

Testosterone-16,16,17-D3 3-Phenyl-propionate affects several biochemical pathways. It is converted into 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase . DHT is a potent androgen that is responsible for the development and maintenance of masculine secondary sexual characteristics. It also plays a role in the growth and development of prostate and seminal vesicles .

Pharmacokinetics

It is known that testosterone propionate, a similar compound, is a slow-release anabolic steroid . This suggests that Testosterone-16,16,17-D3 3-Phenyl-propionate may also have a slow release and a short half-life, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Testosterone-16,16,17-D3 3-Phenyl-propionate’s action are primarily related to its role as an androgen. It promotes the development of male secondary sexual characteristics and has anabolic effects on muscles . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Testosterone-16,16,17-D3 3-Phenyl-propionate. For instance, lifestyle factors such as smoking, alcohol consumption, and physical stress can induce the production of reactive oxygen species (ROS), which can cause oxidative stress and negatively affect male reproductive functions . Additionally, vitamin D status has been associated with testosterone levels, suggesting that vitamin D deficiency could potentially impact the effectiveness of Testosterone-16,16,17-D3 3-Phenyl-propionate .

Analyse Biochimique

Biochemical Properties

Testosterone-16,16,17-D3 3-Phenyl-propionate interacts with various enzymes and proteins within the body. It binds to androgen receptors, influencing the transcriptional activity of certain genes . This interaction leads to the growth and development of masculine sex organs and secondary sexual characteristics .

Cellular Effects

Testosterone-16,16,17-D3 3-Phenyl-propionate influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate the production of erythropoietin, a hormone that regulates the production of red blood cells .

Molecular Mechanism

The molecular mechanism of Testosterone-16,16,17-D3 3-Phenyl-propionate involves binding to the androgen receptor, which then translocates to the nucleus and binds to specific nucleotide sequences of the chromosomal DNA . This binding influences the transcriptional activity of certain genes, leading to the expression of traits associated with masculinity .

Temporal Effects in Laboratory Settings

The effects of Testosterone-16,16,17-D3 3-Phenyl-propionate can change over time in laboratory settings. It has been observed that the compound’s impact on aromatase phosphotyrosine levels increases over time, enhancing the longevity of its effects .

Dosage Effects in Animal Models

In animal models, the effects of Testosterone-16,16,17-D3 3-Phenyl-propionate vary with different dosages. Higher doses of testosterone have been associated with increased frequency of erythrocytosis, a condition characterized by an excessive amount of red blood cells .

Metabolic Pathways

Testosterone-16,16,17-D3 3-Phenyl-propionate is involved in several metabolic pathways. It is metabolized to 17-keto steroids through two different pathways . The major active metabolites are estradiol and dihydrotestosterone (DHT) .

Transport and Distribution

Testosterone-16,16,17-D3 3-Phenyl-propionate is transported and distributed within cells and tissues. It binds to sex hormone-binding globulin and albumin in the bloodstream, which facilitates its transport to target tissues .

Subcellular Localization

The subcellular localization of Testosterone-16,16,17-D3 3-Phenyl-propionate is primarily in the cytoplasm where it binds to the androgen receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, influencing gene expression .

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-1,2,2-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1/i14D2,16D/t16?,22-,23-,24-,25-,27-,28- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXYDOROIURIP-XYLDBJRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=O)C1([2H])[2H])CC[C@@H]4OC(=O)CCC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.